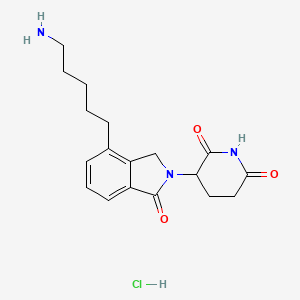

Lenalidomide-C5-NH2 hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

3-[7-(5-aminopentyl)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3.ClH/c19-10-3-1-2-5-12-6-4-7-13-14(12)11-21(18(13)24)15-8-9-16(22)20-17(15)23;/h4,6-7,15H,1-3,5,8-11,19H2,(H,20,22,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDQAJUCZXLGNMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C=CC=C3C2=O)CCCCCN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Lenalidomide-C5-NH2 Hydrochloride in CRBN Recruitment

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenalidomide (B1683929), an immunomodulatory drug (IMiD), and its derivatives are pivotal in the treatment of hematological malignancies, most notably multiple myeloma.[1] Their therapeutic efficacy stems from a novel mechanism of action: acting as a "molecular glue" to induce the degradation of specific target proteins.[2] This guide delves into the core mechanism of Lenalidomide-C5-NH2 hydrochloride, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), focusing on its interaction with the Cereblon (CRBN) E3 ubiquitin ligase complex. We will explore the formation of the ternary complex, the subsequent ubiquitination and degradation of neosubstrates, present quantitative binding and degradation data, and provide detailed experimental protocols for studying these interactions.

The Core Mechanism: A Molecular Glue for Targeted Protein Degradation

This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. The central player in this process is the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4) with Cereblon (CRBN) as its substrate receptor (CRL4-CRBN).[2]

The mechanism can be broken down into the following key steps:

-

Binding to CRBN: Lenalidomide binds directly to the CRBN protein, a component of the CRL4 E3 ubiquitin ligase complex.[3] This binding event induces a conformational change in CRBN.

-

Ternary Complex Formation: The Lenalidomide-CRBN binary complex presents a new binding surface that has a high affinity for specific proteins not normally recognized by CRBN. These proteins are referred to as "neosubstrates."[4] This results in the formation of a stable ternary complex consisting of CRBN, Lenalidomide, and the neosubstrate.[5]

-

Ubiquitination of the Neosubstrate: Once the neosubstrate is brought into proximity with the E3 ligase machinery, it is tagged with a chain of ubiquitin molecules.[2]

-

Proteasomal Degradation: The polyubiquitinated neosubstrate is then recognized and degraded by the 26S proteasome, effectively eliminating the target protein from the cell.[2]

The C5-NH2 moiety on Lenalidomide serves as a chemical handle, allowing for the attachment of a linker and a ligand for a protein of interest, thereby creating a PROTAC.[6][7] This PROTAC can then recruit the target protein to the CRBN E3 ligase for degradation.

dot

References

- 1. researchgate.net [researchgate.net]

- 2. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 4. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

The Advent of Targeted Protein Degradation: A Technical Guide to Lenalidomide-Based PROTACs

For Researchers, Scientists, and Drug Development Professionals

The principle of targeted protein degradation (TPD) has emerged as a revolutionary paradigm in drug discovery, offering the potential to address previously "undruggable" targets. Among the various TPD strategies, Proteolysis Targeting Chimeras (PROTACs) have garnered significant attention. This in-depth technical guide focuses on the discovery and development of a prominent class of PROTACs: those based on lenalidomide (B1683929) and its analogues, which hijack the Cereblon (CRBN) E3 ubiquitin ligase. We will delve into the core principles, experimental methodologies, and key considerations for designing and evaluating these powerful molecules.

The Lenalidomide-Based PROTAC: Mechanism of Action

Lenalidomide and its parent compound, thalidomide, are immunomodulatory drugs (IMiDs) that exert their therapeutic effects through an unexpected mechanism: they act as "molecular glues" that induce the degradation of specific proteins. These IMiDs bind to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. This binding event alters the substrate specificity of CRBN, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of "neosubstrates" such as the transcription factors IKZF1 and IKZF3.

Lenalidomide-based PROTACs exploit this intrinsic activity. A PROTAC is a heterobifunctional molecule composed of three key components:

-

A warhead: A ligand that binds to the protein of interest (POI).

-

An E3 ligase ligand: In this case, a lenalidomide or pomalidomide (B1683931) derivative that recruits the CRBN E3 ligase.

-

A linker: A chemical moiety that connects the warhead and the E3 ligase ligand.

The PROTAC molecule facilitates the formation of a ternary complex between the POI and the CRBN E3 ligase, leading to the polyubiquitination of the POI and its subsequent degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.

Below is a diagram illustrating the general mechanism of action of a lenalidomide-based PROTAC.

Caption: General mechanism of a lenalidomide-based PROTAC.

Synthesis of Lenalidomide-Based PROTACs

The synthesis of a lenalidomide-based PROTAC library is a critical step in the discovery process. A common and efficient method involves the chemoselective alkylation of lenalidomide. This approach allows for the facile introduction of various linkers to the 4-amino position of the lenalidomide core.

General Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of a lenalidomide-based PROTAC precursor via alkylation:

-

Reaction Setup: To a solution of lenalidomide in a suitable solvent (e.g., DMF or DMSO), add an organic base such as N,N-diisopropylethylamine (DIPEA).

-

Alkylation: Add the desired linker precursor, which is typically an alkyl halide (e.g., bromide or iodide) or a tosylate, to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are then washed, dried, and concentrated.

Understanding the Binding Affinity of Lenalidomide-C5-NH2 to CRBN: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide, an immunomodulatory drug, exerts its therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex. This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3), which are critical for the survival of certain cancer cells.[1][2] Lenalidomide-C5-NH2 is a derivative of Lenalidomide functionalized with an amine group at the C5 position, often utilized in the development of Proteolysis Targeting Chimeras (PROTACs) as a CRBN-recruiting ligand.[3][4][5] Understanding the binding affinity of this specific derivative to CRBN is crucial for the rational design and optimization of novel therapeutics.

This technical guide provides a comprehensive overview of the binding affinity of Lenalidomide and its derivatives to CRBN, details common experimental protocols for measuring these interactions, and illustrates the relevant biological pathways.

Quantitative Binding Affinity Data

| Compound | CRBN Construct | Method | Dissociation Constant (Kd) | Reference |

| Lenalidomide | CRBN-DDB1 complex | Isothermal Titration Calorimetry (ITC) | 0.64 µM ± 0.24 µM | [6] |

| Lenalidomide | CRBN Thalidomide-Binding Domain (TBD) | Isothermal Titration Calorimetry (ITC) | 6.7 ± 0.9 µM | [6] |

| Lenalidomide | hsDDB1-hsCRBN | Competitive Titration Fluorescence Polarization | 177.80 nM (Ki) | [7] |

| Lenalidomide | CRBN-DDB1 complex | Fluorescence-based Thermal Shift Assay | ~3 µM (IC50) | [8] |

| Lenalidomide | Endogenous CRBN in U266 myeloma extracts | Competitive Binding Assay | ~2 µM (IC50) | [9] |

Note: The variation in binding affinity values can be attributed to the different CRBN constructs used (full-length complex vs. isolated binding domain) and the specific experimental conditions of each assay.

Experimental Protocols for Determining Binding Affinity

The following are detailed methodologies for key experiments used to quantify the interaction between small molecules like Lenalidomide-C5-NH2 and proteins like CRBN.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of a ligand to a protein, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Protocol:

-

Sample Preparation:

-

Prepare a solution of purified CRBN protein (e.g., CRBN-DDB1 complex) in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

Prepare a solution of Lenalidomide-C5-NH2 in the same buffer from which the protein was dialyzed to minimize heats of dilution. The ligand concentration should ideally be 10-20 times that of the protein concentration.

-

Thoroughly degas both the protein and ligand solutions to prevent air bubbles.

-

-

Instrument Setup:

-

Load the CRBN protein solution into the sample cell of the ITC instrument.

-

Load the Lenalidomide-C5-NH2 solution into the injection syringe.

-

Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

-

-

Titration:

-

Perform a series of small, sequential injections of the Lenalidomide-C5-NH2 solution into the protein solution.

-

Record the heat released or absorbed after each injection.

-

Continue the injections until the protein becomes saturated with the ligand, and no further significant heat changes are observed.

-

-

Data Analysis:

-

Integrate the heat change peaks for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (e.g., Lenalidomide-C5-NH2) to a ligand (e.g., CRBN) immobilized on a sensor chip in real-time.

Protocol:

-

Sensor Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran (B179266) surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Immobilize the purified CRBN protein onto the activated sensor surface via amine coupling.

-

Deactivate any remaining active esters on the surface with ethanolamine.

-

-

Analyte Binding Measurement:

-

Prepare a series of dilutions of Lenalidomide-C5-NH2 in a suitable running buffer (e.g., HBS-EP+).

-

Inject the different concentrations of the analyte over the sensor chip surface containing the immobilized CRBN.

-

Monitor the change in the refractive index, which is proportional to the mass of analyte binding to the surface, in real-time. This generates a sensorgram showing the association and dissociation phases.

-

After each injection, regenerate the sensor surface using a suitable regeneration solution (e.g., a low pH buffer) to remove the bound analyte.

-

-

Data Analysis:

-

Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.

-

Fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Fluorescence Polarization (FP) Assay

FP assays measure the change in the polarization of fluorescent light emitted from a fluorescently labeled molecule (tracer) upon binding to a larger molecule. This technique is well-suited for high-throughput screening.

Protocol:

-

Reagent Preparation:

-

Synthesize or obtain a fluorescently labeled tracer that binds to CRBN (e.g., a fluorescent derivative of thalidomide (B1683933) or lenalidomide).

-

Prepare a solution of purified CRBN protein in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

Prepare a serial dilution of the unlabeled competitor, Lenalidomide-C5-NH2.

-

-

Assay Procedure (Competitive Binding Format):

-

In a multi-well plate (e.g., a 384-well black plate), add a fixed concentration of the fluorescent tracer and the CRBN protein to each well.

-

Add the serially diluted Lenalidomide-C5-NH2 to the wells. Include controls with no competitor (maximum polarization) and no protein (minimum polarization).

-

Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

-

-

Measurement and Data Analysis:

-

Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

-

The FP signal will decrease as the unlabeled Lenalidomide-C5-NH2 displaces the fluorescent tracer from CRBN.

-

Plot the FP signal against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Lenalidomide-C5-NH2 that displaces 50% of the fluorescent tracer. The Ki can then be calculated from the IC50 value.

-

Signaling Pathway and Mechanism of Action

The binding of Lenalidomide or its derivatives to CRBN is the initial step in a cascade of events that leads to the degradation of specific target proteins.

Caption: CRBN Signaling Pathway with Lenalidomide.

The binding of Lenalidomide to CRBN induces a conformational change in the substrate-binding pocket, creating a neomorphic interface that enhances the recruitment of specific "neosubstrates" like IKZF1 and IKZF3. The CRL4CRBN complex then polyubiquitinates these substrates, tagging them for degradation by the 26S proteasome.

Experimental and Logical Workflows

The following diagrams illustrate a generalized workflow for assessing binding affinity and the logical progression from ligand binding to protein degradation.

Caption: Generalized Binding Affinity Experimental Workflow.

Caption: Logical Flow from Binding to Degradation.

Conclusion

The interaction between Lenalidomide derivatives and CRBN is a cornerstone of a powerful therapeutic modality. While direct binding data for Lenalidomide-C5-NH2 remains to be publicly detailed, the established affinity of Lenalidomide provides a strong foundation for its use as a CRBN ligand in PROTACs. The experimental protocols outlined in this guide offer robust methods for characterizing the binding affinity of novel Lenalidomide analogs, enabling the data-driven design of next-generation protein degraders. A thorough understanding of the binding kinetics and thermodynamics, coupled with the biological consequences of this interaction, is paramount for advancing drug discovery efforts in this exciting field.

References

- 1. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Myeloma Drug Lenalidomide Promotes the Cereblon-Dependent Destruction of Ikaros Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Basic principles of using Lenalidomide-C5-NH2 in molecular glue development

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles for utilizing Lenalidomide-C5-NH2 in the development of molecular glue degraders. It covers the fundamental mechanism of action, key experimental protocols for validation, and the broader context of its application in targeted protein degradation (TPD).

Introduction: The Rise of Molecular Glues

Targeted protein degradation has emerged as a revolutionary therapeutic strategy, moving beyond simple inhibition to induce the outright elimination of disease-causing proteins.[1][2] This is primarily achieved through the cell's own ubiquitin-proteasome system.[1][3] Molecular glues are small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, which would not normally interact.[3][4][] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein, effectively removing it from the cell.[3]

Lenalidomide (B1683929), along with its parent compound thalidomide (B1683933) and its analogue pomalidomide, are cornerstone examples of molecular glues.[1][6][7][8] These immunomodulatory imide drugs (IMiDs) function by binding to the Cereblon (CRBN) protein, a substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex.[6][9][10][11] This binding event alters the substrate specificity of CRBN, recruiting new proteins—termed "neosubstrates"—for degradation.[1][4]

Lenalidomide-C5-NH2: A Versatile Building Block

Lenalidomide-C5-NH2 is a functionalized derivative of lenalidomide. It incorporates the core lenalidomide structure, which is essential for binding to CRBN, but adds a 5-carbon (C5) linker terminating in an amine group (-NH2).[12][13][14] This terminal amine serves as a reactive handle, making Lenalidomide-C5-NH2 a crucial building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[12][13][15]

While classic molecular glues are monofunctional molecules, PROTACs are heterobifunctional, consisting of two distinct ligands connected by a linker: one binds the target protein, and the other (in this case, the lenalidomide moiety) recruits an E3 ligase.[4][16] Therefore, Lenalidomide-C5-NH2 is primarily used as the E3 ligase-recruiting component in the rational design of PROTACs to degrade specific proteins of interest.[12]

Core Mechanism: Hijacking the CRL4^CRBN^ E3 Ligase Complex

The central mechanism of action for lenalidomide-based degraders involves coopting the CRL4^CRBN^ E3 ubiquitin ligase machinery. The process can be broken down into several key steps:

-

Binding to CRBN: Lenalidomide or its derivative binds to a specific hydrophobic pocket within the thalidomide-binding domain of the CRBN protein.[10] CRBN is part of a larger complex that includes Cullin 4 (CUL4), Damaged DNA Binding Protein 1 (DDB1), and Regulator of Cullins 1 (RBX1).[9][11]

-

Ternary Complex Formation: The binding of the lenalidomide moiety creates a new, composite molecular surface on CRBN.[1][4] This new surface has high affinity for a specific structural motif (a degron) on a neosubstrate protein, leading to the formation of a stable ternary complex: CRBN-Degrader-Target Protein.[1] Famous neosubstrates of lenalidomide itself include the transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos).[15][17][18][19]

-

Ubiquitination: Once the target protein is brought into proximity with the E3 ligase complex, the ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.

-

Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, which unfolds and degrades it into small peptides, effectively eliminating it from the cell. The degrader molecule is then released and can act catalytically to induce the degradation of further target protein molecules.[20]

Below is a diagram illustrating this critical signaling pathway.

Data Presentation: Key Components and Assay Comparison

Quantitative data is essential for evaluating the efficacy and specificity of a novel degrader. Below are tables summarizing the key molecular components and a comparison of common experimental assays used in the field.

Table 1: Core Components of the Lenalidomide-Mediated Degradation Pathway

| Component | Class | Function |

| Lenalidomide-C5-NH2 | CRBN Ligand | Binds to CRBN, enabling its use in PROTAC synthesis. |

| CRBN | Substrate Receptor | Binds the degrader and recruits the neosubstrate.[9][10] |

| DDB1 | Adaptor Protein | Links CRBN to the CUL4 scaffold.[9][11] |

| CUL4 | Scaffold Protein | Forms the backbone of the E3 ligase complex.[9] |

| RBX1 | RING-box Protein | Recruits the E2 ubiquitin-conjugating enzyme.[11] |

| Neosubstrate | Target Protein | The protein targeted for degradation (e.g., IKZF1, IKZF3).[1][15] |

| Ubiquitin | Protein Modifier | Small regulatory protein that marks the target for degradation. |

| 26S Proteasome | Protein Complex | Cellular machinery that recognizes and degrades polyubiquitinated proteins. |

Table 2: Comparison of Key Experimental Assays for Degrader Development

| Assay Type | Principle | Measures | Pros | Cons |

| TR-FRET / HTRF | Proximity-based energy transfer between donor and acceptor fluorophores on two binding partners.[21][22][23] | Ternary complex formation (CRBN-Degrader-Target). | Homogeneous (no-wash), high-throughput, sensitive.[21][23] | Requires labeled proteins/antibodies; prone to artifacts. |

| AlphaLISA | Proximity-based signal amplification using donor and acceptor beads.[21] | Ternary complex formation. | Very high sensitivity, homogeneous, high-throughput.[21] | Can be sensitive to buffer components; requires specific reagents. |

| Western Blot | Antibody-based detection of proteins separated by size. | Reduction in target protein levels in cell lysates. | Gold standard for validation, widely accessible. | Low-throughput, semi-quantitative, requires good antibodies. |

| MS-Proteomics | Mass spectrometry to identify and quantify thousands of proteins globally.[24][25][26][27] | Changes in the entire proteome, identifying on- and off-target degradation. | Unbiased, comprehensive, highly quantitative.[3][27] | Technically demanding, lower throughput, expensive. |

| NanoBRET/HiBiT | Bioluminescence resonance energy transfer or complementation using tagged proteins. | Real-time protein degradation in live cells. | Highly sensitive, kinetic measurements, live-cell compatible. | Requires genetic modification of target cells. |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor chip.[22] | Binding affinity and kinetics (Kd, Kon, Koff) of binary and ternary complexes. | Real-time, label-free, provides detailed kinetic data. | Requires specialized equipment, lower throughput. |

Experimental Protocols & Workflow

Developing a novel degrader using Lenalidomide-C5-NH2 involves a multi-step validation process, starting with biochemical verification and culminating in cellular characterization.

General Experimental Workflow

The typical workflow moves from confirming the basic molecular interactions in a controlled, in-vitro setting to demonstrating functional protein degradation in a complex cellular environment.

References

- 1. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeted protein degradation | Revvity [revvity.co.jp]

- 3. benchchem.com [benchchem.com]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 7. What Molecular glue are being developed? [synapse.patsnap.com]

- 8. promegaconnections.com [promegaconnections.com]

- 9. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs [bsw3.naist.jp]

- 11. Structural studies reveal thalidomide's mechanism of action and clinical effects: crystal clear or clearly complexed? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Lenalidomide-C5-NH2 TFA | 50000+ Bioactive Molecules | GlpBio [glpbio.cn]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. [PDF] Molecular mechanisms of cereblon-based drugs. | Semantic Scholar [semanticscholar.org]

- 19. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. web.cas.org [web.cas.org]

- 21. charnwooddiscovery.com [charnwooddiscovery.com]

- 22. aacrjournals.org [aacrjournals.org]

- 23. Development of an assay- and screening-platform to study molecular glue degraders [labroots.com]

- 24. biorxiv.org [biorxiv.org]

- 25. Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. sapient.bio [sapient.bio]

Structural Analysis of the Lenalidomide-CRBN Complex: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide, a thalidomide (B1683933) analog, is a cornerstone of therapy for multiple myeloma and other hematologic malignancies.[1][2] Its mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[1][2] This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, known as neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1] This targeted protein degradation is central to the therapeutic efficacy of Lenalidomide.

This technical guide provides an in-depth structural and biophysical analysis of the interaction between Lenalidomide and CRBN. While this guide focuses on the core Lenalidomide-CRBN interaction, it also addresses "Lenalidomide-C5-NH2 hydrochloride," a derivative utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[3] Due to the lack of specific structural data for the C5-NH2 derivative, this document operates under the well-supported assumption that its binding mode to CRBN is conserved with that of the parent Lenalidomide, as the C5 position is situated on a solvent-exposed part of the molecule, away from the primary binding interface.

I. Structural Details of the Lenalidomide-CRBN Interaction

The atomic-level understanding of the Lenalidomide-CRBN interaction is primarily derived from X-ray crystal structures of the human CRBN-DDB1 complex bound to Lenalidomide.

Key Binding Interactions

The crystal structures reveal that Lenalidomide binds within a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN.[2] The interaction is characterized by a precise fit between the drug and the protein, driven by a combination of hydrogen bonds and hydrophobic interactions.

-

Glutarimide (B196013) Moiety: The glutarimide ring of Lenalidomide is crucial for the interaction and is deeply buried within the binding pocket. Specific hydrogen bonds are formed between the glutarimide and the side chains of key CRBN residues.

-

Isoindolinone Ring: The isoindolinone ring system of Lenalidomide is more solvent-exposed.[2] The C5 position, where the amino group is located in Lenalidomide-C5-NH2, points towards the solvent, making it an ideal attachment point for linkers in PROTAC design without disrupting the core binding interaction with CRBN.

Crystallographic Data Summary

Multiple crystal structures of the Lenalidomide-CRBN-DDB1 complex have been deposited in the Protein Data Bank (PDB). These structures provide the foundational data for understanding the binding mode.

| PDB ID | Resolution (Å) | R-Value Work | R-Value Free | Organism |

| 4CI2 [4] | 2.95 | 0.193 | 0.234 | Homo sapiens, Gallus gallus |

| 9FJX [5] | 2.00 | 0.196 | 0.232 | Homo sapiens |

| 4TZ4 | 2.60 | 0.203 | 0.245 | Homo sapiens |

| 5FQD | 2.45 | 0.206 | 0.239 | Homo sapiens |

Note: Data for 4TZ4 and 5FQD are derived from publicly available information in the PDB.

II. Biophysical Characterization of the Interaction

The binding affinity and thermodynamics of the Lenalidomide-CRBN interaction have been characterized using various biophysical techniques, providing quantitative insights into the stability of the complex.

Binding Affinity Data

Isothermal Titration Calorimetry (ITC) and fluorescence-based thermal shift assays (TSA) are commonly employed to determine the binding affinity (Kd) of ligands to CRBN.

| Ligand | Technique | Kd (μM) | Reference |

| Lenalidomide | ITC | ~1-10 | Varies across studies |

| Pomalidomide | ITC | ~0.5-5 | Varies across studies |

| Thalidomide | ITC | ~10-30 | Varies across studies |

Note: The reported Kd values can vary depending on the specific experimental conditions, protein construct, and buffer composition.

III. Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research. Provided below are generalized methodologies for key experiments cited in the study of CRBN-ligand interactions.

A. Protein Expression and Purification of the CRBN-DDB1 Complex

A generic protocol for producing the CRBN-DDB1 complex for structural and biophysical studies often involves co-expression in insect or human cells to ensure proper folding and complex formation.

-

Cloning: The genes for human CRBN and DDB1 are cloned into suitable expression vectors, often with affinity tags (e.g., His-tag, Strep-tag) to facilitate purification.

-

Expression: The vectors are co-transfected into a suitable expression system, such as Sf9 insect cells or HEK293 mammalian cells. The cells are cultured to allow for protein expression.

-

Purification:

-

Cells are harvested and lysed.

-

The cell lysate is clarified, and the supernatant is subjected to affinity chromatography.

-

The affinity tag is often removed by enzymatic cleavage (e.g., with TEV protease).

-

A final polishing step using size-exclusion chromatography is performed to obtain a pure and homogenous protein complex.

-

-

Quality Control: The purity and identity of the protein complex are confirmed by SDS-PAGE and mass spectrometry.

B. X-ray Crystallography

Determining the three-dimensional structure of the Lenalidomide-CRBN-DDB1 complex involves the following key steps:

-

Crystallization: The purified CRBN-DDB1 complex is incubated with an excess of Lenalidomide. This complex is then subjected to high-throughput crystallization screening using techniques like vapor diffusion.

-

Crystal Optimization: Initial crystal hits are optimized by varying parameters such as protein concentration, precipitant concentration, pH, and temperature to obtain diffraction-quality crystals.

-

Data Collection: Crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The structure is solved using molecular replacement, followed by iterative cycles of model building and refinement. The final model is validated for its geometric quality and deposited in the Protein Data Bank.

C. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

References

- 1. Structural basis of lenalidomide-induced CK1α degradation by the CRL4(CRBN) ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure of the human Cereblon-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rcsb.org [rcsb.org]

- 5. rcsb.org [rcsb.org]

In-Vitro Characterization of Lenalidomide-C5-NH2 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenalidomide-C5-NH2 hydrochloride is a synthetic derivative of lenalidomide (B1683929), a well-established immunomodulatory drug (IMiD) with potent anti-neoplastic properties. This derivative is primarily utilized as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN), making it a valuable component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This technical guide provides a comprehensive overview of the in-vitro characterization of this compound, focusing on its physicochemical properties, biological activities, and the experimental protocols required for its evaluation. The methodologies detailed herein are essential for researchers aiming to validate the engagement of this ligand with its target and to characterize its downstream functional consequences.

Physicochemical Properties

This compound is a derivative of lenalidomide that incorporates a C5 amine linker, rendering it suitable for conjugation to other molecules. As a hydrochloride salt, it is expected to exhibit improved solubility in aqueous solutions compared to its freebase form, a critical property for in-vitro assays.

| Property | Expected Value/Characteristic |

| Molecular Formula | C₁₈H₂₄ClN₃O₃[1] |

| Molecular Weight | 365.85 g/mol [1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in aqueous buffers and organic solvents such as DMSO. The hydrochloride salt form is expected to enhance aqueous solubility, which is pH-dependent for the parent compound lenalidomide.[2][3] |

| Purity | ≥95% (as determined by HPLC) |

| Storage | Store at -20°C to -80°C to ensure stability.[4] |

Biological Activity and Mechanism of Action

The primary mechanism of action of this compound is its high-affinity binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[4] By binding to CRBN, lenalidomide and its derivatives modulate the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][5] The degradation of these transcription factors is central to the anti-proliferative and immunomodulatory effects of lenalidomide.

The key biological activities to be characterized in-vitro include:

-

Cereblon Binding Affinity: Quantifying the binding affinity to CRBN is the primary validation step.

-

Substrate Degradation: Demonstrating the degradation of IKZF1 and IKZF3 in relevant cell lines.

-

Anti-proliferative Activity: Assessing the inhibitory effect on the growth of cancer cell lines, particularly those of hematological origin.

-

Immunomodulatory Effects: Evaluating the impact on cytokine production and T-cell activation.

Signaling Pathway

The binding of this compound to CRBN initiates a cascade of events leading to the degradation of IKZF1/3. This has profound effects on downstream signaling pathways, including the downregulation of MYC and IRF4, which are critical for the survival of multiple myeloma cells.

Experimental Protocols

The following section details the essential in-vitro assays for the characterization of this compound.

Cereblon Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This competitive binding assay quantifies the affinity of the test compound for the CRBN protein.

Principle: The assay uses a GST-tagged human CRBN protein, an anti-GST antibody labeled with a FRET donor (Europium cryptate), and a lenalidomide-based tracer labeled with a FRET acceptor. When the tracer binds to CRBN, FRET occurs. A test compound that binds to CRBN will compete with the tracer, leading to a decrease in the FRET signal.

Materials:

-

GST-tagged human Cereblon (CRBN) protein

-

Anti-GST antibody labeled with Europium cryptate

-

Lenalidomide-based fluorescent tracer

-

Assay buffer

-

384-well low volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Add the diluted compound or vehicle control to the wells of the 384-well plate.

-

Add the GST-tagged CRBN protein to each well.

-

Add a pre-mixed solution of the anti-GST-Europium cryptate antibody and the fluorescent tracer to each well.

-

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes), protected from light.

-

Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

-

Calculate the IC50 value from the dose-response curve.

IKZF1/3 Degradation Assay

This assay measures the ability of the compound to induce the degradation of IKZF1 and IKZF3 in a cellular context.

Principle: A common method is to use Western blotting to quantify the levels of IKZF1 and IKZF3 proteins in cells treated with the compound. A decrease in protein levels indicates degradation.

Materials:

-

Multiple myeloma cell line (e.g., MM.1S, RPMI-8226)

-

This compound

-

Cell culture medium and supplements

-

Lysis buffer

-

Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and Western blotting equipment

Procedure:

-

Seed the multiple myeloma cells in a multi-well plate and allow them to adhere or stabilize overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 4-24 hours).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against IKZF1, IKZF3, and the loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation. Calculate the DC50 (concentration for 50% degradation).

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the anti-proliferative activity of the compound.

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line (e.g., multiple myeloma cell lines)

-

This compound

-

Cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and incubate overnight.

-

Treat the cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

In-Vitro Cytokine Release Assay

This assay evaluates the immunomodulatory effects of the compound by measuring its impact on cytokine production from immune cells.

Principle: Peripheral blood mononuclear cells (PBMCs) are treated with the compound, and the levels of key cytokines in the culture supernatant are measured using a multiplex immunoassay (e.g., Luminex) or ELISA.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

This compound

-

RPMI-1640 medium with supplements

-

T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies or PHA)

-

Multiplex cytokine assay kit (e.g., for IL-2, IFN-γ, TNF-α, IL-10)

-

96-well cell culture plates

-

Multiplex assay reader or ELISA plate reader

Procedure:

-

Isolate PBMCs from healthy donor blood.

-

Plate the PBMCs in a 96-well plate.

-

Treat the cells with various concentrations of this compound in the presence or absence of a T-cell stimulant.

-

Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator.

-

Collect the culture supernatants.

-

Measure the concentrations of the desired cytokines in the supernatants using a multiplex immunoassay or ELISA, following the manufacturer's instructions.

-

Analyze the data to determine the effect of the compound on cytokine production.

Expected Quantitative Data Summary

The following table summarizes the expected in-vitro characterization data for this compound, based on the known properties of lenalidomide. These values should be experimentally determined for the specific derivative.

| Assay | Cell Line/System | Expected Endpoint | Expected Potency Range (based on Lenalidomide) |

| Cereblon Binding | Recombinant Human CRBN | IC50 / Kd | Low micromolar to nanomolar |

| IKZF1/3 Degradation | Multiple Myeloma Cell Lines | DC50 | Low micromolar to nanomolar |

| Cell Viability | Multiple Myeloma Cell Lines | IC50 | Low micromolar |

| Cytokine Release (IL-2) | Human PBMCs (stimulated) | EC50 (Induction) | Nanomolar |

| Cytokine Release (TNF-α) | Human PBMCs (LPS-stimulated) | IC50 (Inhibition) | Micromolar |

Conclusion

This compound is a key chemical tool for the development of novel therapeutics, particularly in the field of targeted protein degradation. A thorough in-vitro characterization is crucial to validate its mechanism of action and to understand its biological activity profile. The experimental protocols and expected outcomes detailed in this guide provide a robust framework for researchers to comprehensively evaluate this and similar molecules, thereby accelerating the drug discovery and development process.

References

- 1. beyondspringpharma.com [beyondspringpharma.com]

- 2. Buy Lenalidomide (sodium) [smolecule.com]

- 3. Lenalidomide | C13H13N3O3 | CID 216326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting degradation of IKZF1 and IKZF3 through modulation of the E3 ligase substrates in the context of cellular therapies for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Lenalidomide-C5-NH2 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1][2][3][4] This technology offers a powerful strategy to target proteins previously considered "undruggable."[1][2] A typical PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3][5]

This document provides a detailed protocol for the synthesis of a PROTAC using Lenalidomide-C5-NH2 hydrochloride, a readily available building block that incorporates the Cereblon (CRBN) E3 ligase ligand (Lenalidomide) and a C5 amine linker. This protocol will focus on the synthesis of a BRD4-targeting PROTAC as a representative example, by coupling the lenalidomide-linker moiety with a BRD4 inhibitor.

Signaling Pathway: PROTAC Mechanism of Action

The mechanism of action of a lenalidomide-based PROTAC targeting a Protein of Interest (POI) is a multi-step process within the cell, leading to the selective degradation of the target protein. This signaling cascade is initiated by the formation of a ternary complex and culminates in the proteasomal degradation of the POI.

Caption: PROTAC Mechanism of Action.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC via Amide Coupling

This protocol describes the synthesis of a BRD4-targeting PROTAC by coupling this compound with a BRD4 inhibitor bearing a carboxylic acid functional group (e.g., a derivative of JQ1).

Materials:

-

This compound

-

BRD4 inhibitor with a terminal carboxylic acid (POI-COOH)

-

N,N'-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., DCM/Methanol gradient)

-

Solvents for HPLC (e.g., Acetonitrile, Water, with 0.1% Trifluoroacetic acid)

Procedure:

-

Reaction Setup:

-

To a solution of the BRD4 inhibitor-COOH (1.0 eq) in anhydrous DMF, add PyBOP (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

-

Amide Coupling:

-

Add a solution of this compound (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF to the activated BRD4 inhibitor solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution (3 x 20 mL) and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a DCM/Methanol gradient to isolate the desired PROTAC.

-

For higher purity, further purify the product by preparative High-Performance Liquid Chromatography (HPLC).

-

-

Characterization:

-

Confirm the identity and purity of the final PROTAC product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Experimental Workflow: PROTAC Synthesis

The synthesis of a PROTAC from this compound and a POI binder with a carboxylic acid follows a logical workflow from starting materials to the final, characterized product.

Caption: PROTAC Synthesis Workflow.

Data Presentation

The efficacy of a synthesized PROTAC is evaluated through various in-vitro assays. The following tables summarize key quantitative data that should be collected to characterize a novel PROTAC.

Table 1: In-vitro Degradation Profile of BRD4-targeting PROTAC

| Compound | DC₅₀ (nM)¹ | Dₘₐₓ (%)² |

| BRD4-PROTAC-1 | 15 | 95 |

| BRD4-PROTAC-2 (control) | 25 | 92 |

| JQ1 (inhibitor control) | No degradation | No degradation |

¹DC₅₀: Concentration of the PROTAC required to induce 50% degradation of the target protein. ²Dₘₐₓ: Maximum percentage of target protein degradation achieved.

Table 2: Ternary Complex Formation and Binding Affinity

| Compound | Binding Affinity to BRD4 (K_D, nM) | Binding Affinity to CRBN (K_D, nM) | Ternary Complex Cooperativity (α)³ |

| BRD4-PROTAC-1 | 50 | 250 | 5.2 |

| BRD4-PROTAC-2 (control) | 65 | 300 | 3.8 |

³Cooperativity (α): A measure of the stability of the ternary complex. α > 1 indicates positive cooperativity, meaning the binding of the PROTAC to one protein enhances its binding to the other.

Conclusion

The protocol and data presented in these application notes provide a comprehensive guide for the synthesis and characterization of PROTACs utilizing this compound. By following these methodologies, researchers can efficiently generate and evaluate novel protein degraders for therapeutic and research applications. The modular nature of PROTAC synthesis allows for the rapid generation of compound libraries to optimize linker length and composition for enhanced degradation efficacy.[6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Chemoselective Synthesis of Lenalidomide-Based PROTAC Library Using Alkylation Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Conjugation of Lenalidomide-C5-NH2 to a Target Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenalidomide, an immunomodulatory drug, has garnered significant attention in drug discovery, particularly as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). This property makes it a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins. PROTACs consist of a ligand that binds to the target protein, a ligand that recruits an E3 ligase (such as Lenalidomide for CRBN), and a linker connecting the two.

This document provides a detailed guide for the conjugation of Lenalidomide-C5-NH2, a derivative of Lenalidomide with a C5 amine linker, to a target ligand. The primary amine group on the C5 linker serves as a versatile handle for covalent modification, most commonly through the formation of a stable amide bond with a carboxyl group on the target ligand. This process is a key step in the synthesis of Lenalidomide-based PROTACs and other targeted drug conjugates.

The protocols outlined below focus on the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry to form a stable amide bond between the primary amine of Lenalidomide-C5-NH2 and a carboxyl group on a target ligand.

Signaling Pathway of a Lenalidomide-Based PROTAC

Lenalidomide-based PROTACs function by hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The PROTAC acts as a molecular bridge, bringing the target protein into close proximity with the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Caption: Mechanism of action of a Lenalidomide-based PROTAC.

Experimental Workflow for Conjugation and Characterization

The overall workflow for conjugating Lenalidomide-C5-NH2 to a target ligand and characterizing the resulting conjugate involves several key steps, from initial reaction setup to final product analysis.

Caption: Experimental workflow for conjugation and characterization.

Data Presentation

The following table summarizes typical quantitative data obtained from the conjugation of an amine-containing small molecule to a carboxyl-containing peptide using EDC/NHS chemistry. These values are illustrative and will vary depending on the specific reactants and reaction conditions.

| Parameter | Value | Method of Determination |

| Reactant Molar Ratio | ||

| Target Ligand (-COOH) | 1 equivalent | - |

| Lenalidomide-C5-NH2 | 1.2 equivalents | - |

| EDC | 1.5 equivalents | - |

| NHS | 1.5 equivalents | - |

| Reaction Conditions | ||

| Solvent | Anhydrous DMF | - |

| Temperature | Room Temperature (20-25°C) | - |

| Reaction Time | 12-24 hours | TLC or LC-MS monitoring |

| Yield and Purity | ||

| Crude Yield | 75-85% | Gravimetric |

| Purified Yield | 50-65% | Gravimetric after HPLC |

| Purity | >95% | HPLC (UV detection at 254 nm) |

| Characterization | ||

| Expected Mass [M+H]⁺ | Calculated Value | - |

| Observed Mass [M+H]⁺ | Matches Expected Value ± 0.5 Da | ESI-MS |

Experimental Protocols

This section provides a detailed step-by-step protocol for the conjugation of Lenalidomide-C5-NH2 to a target ligand containing a carboxylic acid group using EDC/NHS chemistry.

Materials and Reagents:

-

Target ligand with a terminal or side-chain carboxylic acid

-

Lenalidomide-C5-NH2 hydrochloride or TFA salt

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

-

Anhydrous N,N-Dimethylformamide (DMF) or a suitable non-amine containing buffer (e.g., MES buffer for aqueous reactions)

-

Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Reaction vessel (e.g., round-bottom flask or vial)

-

Magnetic stirrer and stir bar

-

High-Performance Liquid Chromatography (HPLC) system for purification and analysis

-

Mass Spectrometer (e.g., ESI-MS) for characterization

-

Lyophilizer

Protocol: EDC/NHS Coupling in an Organic Solvent (e.g., DMF)

This protocol is suitable for target ligands soluble in organic solvents.

-

Preparation of Reactants:

-

Dissolve the target ligand (1 equivalent) in anhydrous DMF.

-

In a separate vial, dissolve Lenalidomide-C5-NH2 (1.2 equivalents) in anhydrous DMF. If using a salt form, add DIPEA (2-3 equivalents) to neutralize the salt and free the amine.

-

Prepare fresh solutions of EDC (1.5 equivalents) and NHS (1.5 equivalents) in anhydrous DMF immediately before use.

-

-

Activation of the Carboxylic Acid:

-

To the solution of the target ligand, add the NHS solution followed by the EDC solution.

-

Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the NHS ester.

-

-

Conjugation Reaction:

-

Add the Lenalidomide-C5-NH2 solution to the activated target ligand mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water or brine to remove excess reagents and DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative reverse-phase HPLC.[1] A typical gradient might be from 10% to 90% acetonitrile (B52724) in water (with 0.1% TFA) over 30 minutes.

-

Collect the fractions containing the desired product and confirm their identity by mass spectrometry.

-

Lyophilize the pure fractions to obtain the final conjugate as a solid.

-

Protocol: Two-Step Aqueous EDC/sulfo-NHS Coupling

This protocol is suitable for water-soluble target ligands such as proteins or peptides.

-

Activation of the Target Ligand:

-

Dissolve the carboxyl-containing target ligand (e.g., a protein) in an amine-free buffer with a pH of 4.5-6.0 (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).[2]

-

Add sulfo-NHS to a final concentration of 5 mM, followed by EDC to a final concentration of 2 mM.[2]

-

Incubate at room temperature for 15 minutes with gentle mixing.

-

-

Removal of Excess Activation Reagents (Optional but Recommended):

-

To prevent unwanted side reactions with the amine of Lenalidomide-C5-NH2, remove excess EDC and sulfo-NHS using a desalting column equilibrated with a coupling buffer at a slightly higher pH (e.g., PBS, pH 7.2-7.5).[2]

-

-

Conjugation Reaction:

-

Immediately add a solution of Lenalidomide-C5-NH2 (dissolved in the coupling buffer) to the activated target ligand. A 10-50 fold molar excess of the Lenalidomide-C5-NH2 is often used for protein conjugations.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Quench the reaction by adding a solution of hydroxylamine, Tris, or glycine (B1666218) to a final concentration of 10-50 mM to block any unreacted NHS-esters.[3]

-

Purify the conjugate from unreacted Lenalidomide-C5-NH2 and other small molecules using a desalting column, dialysis, or size-exclusion chromatography.[4]

-

Characterization of the Conjugate:

-

Mass Spectrometry: Confirm the identity of the conjugate by ESI-MS. The observed molecular weight should correspond to the calculated molecular weight of the desired product.[5]

-

HPLC Analysis: Assess the purity of the final product by analytical reverse-phase HPLC. The chromatogram should show a single major peak corresponding to the conjugate.[1]

Conclusion

The successful conjugation of Lenalidomide-C5-NH2 to a target ligand is a critical step in the development of novel targeted therapeutics, particularly PROTACs. The protocols described in this document provide a detailed framework for achieving this conjugation using robust and well-established EDC/NHS chemistry. Careful optimization of reaction conditions and rigorous purification and characterization are essential for obtaining a high-quality conjugate for downstream biological evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, synthesis and biological evaluation of Lenalidomide derivatives as tumor angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assay Design for PROTACs Utilizing Lenalidomide-C5-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells.[1][2] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2][3]

This document provides detailed application notes and protocols for designing and conducting cell-based assays for PROTACs that utilize Lenalidomide-C5-NH2 as the E3 ligase ligand. Lenalidomide (B1683929) and its analogues are well-characterized binders of the Cereblon (CRBN) E3 ubiquitin ligase, making Lenalidomide-C5-NH2 a crucial component for developing PROTACs that hijack the CRL4^CRBN^ complex.[4][5][6]

The following sections will cover the fundamental mechanism of action, protocols for key cell-based assays to evaluate PROTAC efficacy, and guidance on data interpretation and presentation.

Mechanism of Action: Lenalidomide-Based PROTACs

Lenalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein and Cereblon (CRBN), a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex CRL4^CRBN^.[7] This ternary complex formation is the critical first step that brings the target protein into close proximity with the E3 ligase machinery.[1] Once the complex is formed, the E2 ubiquitin-conjugating enzyme transfers ubiquitin molecules to lysine (B10760008) residues on the surface of the target protein. This polyubiquitination event serves as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein.

Caption: Mechanism of a Lenalidomide-based PROTAC.

Experimental Design and Workflow

A systematic approach is essential for the robust evaluation of a novel PROTAC. The general workflow involves a tiered screening process, starting with assessing target degradation and subsequently evaluating the downstream functional consequences.

Caption: General experimental workflow for PROTAC evaluation.

Key Cell-Based Assay Protocols

Protocol 1: Target Protein Degradation via Western Blot

Western blotting is a fundamental technique to quantify the degradation of the target protein.[2] It allows for the determination of key parameters such as DC50 (the concentration of PROTAC that results in 50% degradation) and Dmax (the maximum percentage of protein degradation).[2]

Materials:

-

Appropriate cancer cell line (e.g., one that expresses the target protein and CRBN)

-

Cell culture reagents (media, FBS, antibiotics)

-

PROTAC compound and vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (against the target protein and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Methodology:

-

Cell Seeding: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.[8]

-

Compound Treatment: Treat the cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 16 or 24 hours).[2] Include a vehicle-only control (e.g., 0.1% DMSO).[2]

-

Cell Lysis: After incubation, wash the cells twice with ice-cold PBS.[2] Add lysis buffer to each well, scrape the cells, and collect the lysate.[2]

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.[2]

-

Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[2]

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[2][9] Transfer the separated proteins to a PVDF membrane.[2][9]

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[2]

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[2][10]

-

Wash the membrane three times with TBST.[2]

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[2][10]

-

Wash the membrane three times with TBST.[2]

-

-

Detection & Analysis:

-

Add the chemiluminescent substrate and capture the signal using an imaging system.[2]

-

Re-probe the membrane with a loading control antibody (e.g., β-actin).

-

Quantify the band intensities using densitometry software. Normalize the target protein level to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the log of the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values using non-linear regression.

-

Protocol 2: Cell Viability/Cytotoxicity Assay

This assay assesses the functional consequence of target protein degradation, such as the inhibition of cell proliferation or induction of cell death. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method that measures ATP levels as an indicator of metabolically active cells.[1][11]

Materials:

-

Cells and culture reagents

-

Opaque-walled 96-well plates

-

PROTAC compound and vehicle control (DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Methodology:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 90-100 µL of culture medium.[1][11] Incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the PROTAC. Add 10 µL of the diluted compound or vehicle to the respective wells.[11]

-

Incubation: Incubate the plate for a chosen duration (e.g., 72 hours) at 37°C, 5% CO₂.[1][11]

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for about 30 minutes.[11]

-

Add 100 µL of CellTiter-Glo® reagent to each well.[11]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

-

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis:

-

Subtract the background luminescence from wells containing medium only.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Plot the percentage of viability against the log of the PROTAC concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Protocol 3: Target Ubiquitination Assay

Confirming that the PROTAC induces ubiquitination of the target protein provides direct evidence for its mechanism of action.[3] This can be achieved by immunoprecipitating the target protein and then performing a Western blot to detect ubiquitin.

Materials:

-

Materials from Protocol 4.1

-

Proteasome inhibitor (e.g., MG132)

-

Immunoprecipitation (IP) lysis buffer

-

Primary antibody against the target protein for IP

-

Protein A/G agarose (B213101) beads

-

Primary antibody against ubiquitin for Western blot

Methodology:

-

Cell Treatment: Treat cells with the PROTAC (at a concentration known to induce degradation, e.g., 5x DC50) and a vehicle control. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) for 4-6 hours before lysis to allow ubiquitinated proteins to accumulate.

-

Cell Lysis: Lyse cells using a non-denaturing IP lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the lysates with Protein A/G beads.

-

Incubate the pre-cleared lysates with the primary antibody against the target protein overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads extensively with lysis buffer to remove non-specific binders.

-

-

Elution and Western Blot:

-

Elute the protein complexes from the beads by boiling in Laemmli sample buffer.

-

Perform Western blotting as described in Protocol 4.1.

-

Probe the membrane with a primary antibody against ubiquitin.

-

-

Analysis: An increase in the high-molecular-weight smear (polyubiquitin chains) in the PROTAC-treated sample compared to the control confirms target ubiquitination.

Data Presentation and Interpretation

Quantitative data from the assays should be summarized in tables for clear comparison between different PROTAC compounds.

Table 1: Summary of Degradation Potency and Efficacy

| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) |

| PROTAC-01 | ExampleKinase | CellLine-A | 15.2 | 92 | 24 |

| PROTAC-02 | ExampleKinase | CellLine-A | 45.8 | 85 | 24 |

| Control Cpd | ExampleKinase | CellLine-A | >1000 | <10 | 24 |

Table 2: Summary of Functional Activity

| PROTAC ID | Target Protein | Cell Line | IC50 (nM) | Assay Type | Incubation Time (h) |

| PROTAC-01 | ExampleKinase | CellLine-A | 25.5 | CellTiter-Glo | 72 |

| PROTAC-02 | ExampleKinase | CellLine-A | 88.1 | CellTiter-Glo | 72 |

| Control Cpd | ExampleKinase | CellLine-A | >2000 | CellTiter-Glo | 72 |

Interpretation:

-

A potent PROTAC will exhibit a low DC50 value and a high Dmax.

-

The IC50 value should ideally correlate with the DC50 value, indicating that the observed cytotoxicity is a result of target protein degradation.

-

Discrepancies between DC50 and IC50 may suggest off-target effects or that the target protein is not a critical driver of cell viability in the chosen cell line.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Ubiquitination Assay - Profacgen [profacgen.com]

- 4. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]

- 7. Cancer therapies based on targeted protein degradation — lessons learned with lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. ptglab.com [ptglab.com]

- 10. Western blot protocol | Abcam [abcam.com]

- 11. benchchem.com [benchchem.com]

Application Notes and Protocols for Lenalidomide-C5-NH2 in Protein Degrader Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).

Lenalidomide-C5-NH2 is a key building block in the synthesis of a class of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. As a derivative of lenalidomide (B1683929), it provides a well-characterized handle for engaging the CRBN complex. The C5-NH2 linker provides a reactive primary amine for covalent attachment to a linker, which in turn is connected to a ligand for a specific protein of interest. This trimolecular complex of POI-PROTAC-CRBN facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

These application notes provide a comprehensive guide to utilizing Lenalidomide-C5-NH2 in the development of potent and selective protein degraders. We will cover the design and synthesis of Lenalidomide-C5-NH2-based PROTACs, and detail the experimental protocols for their characterization, including the assessment of protein degradation and the evaluation of their biological effects on cancer cell lines.

Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The general mechanism of action for a Lenalidomide-C5-NH2 based PROTAC is as follows:

-

Ternary Complex Formation : The PROTAC molecule, composed of a POI-binding ligand, a linker, and the lenalidomide moiety, simultaneously binds to the POI and the CRBN E3 ligase, forming a ternary complex.

-

Ubiquitination : The formation of this complex brings the POI into close proximity with the E3 ligase machinery, which facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the POI.

-

Proteasomal Degradation : The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

-

Catalytic Cycle : The PROTAC molecule is not degraded in this process and can subsequently engage another POI and E3 ligase, acting catalytically to induce the degradation of multiple protein copies.

Caption: Mechanism of PROTAC-mediated protein degradation.

Applications of Lenalidomide-C5-NH2 in Developing Degraders

Lenalidomide-C5-NH2 has been successfully employed to generate degraders for a variety of clinically relevant protein targets implicated in cancer and other diseases. Below are examples of proteins targeted by PROTACs utilizing a lenalidomide-based CRBN ligand.

Bromodomain and Extra-Terminal (BET) Proteins (e.g., BRD4)

BET proteins, particularly BRD4, are epigenetic readers that play a crucial role in the transcription of key oncogenes like c-MYC.[1] The development of BRD4-targeting PROTACs has shown significant promise in preclinical models of various cancers.

| Degrader | Target | Cell Line | DC50 | Dmax | Reference |

| ARV-825 | BRD4 | Burkitt's Lymphoma (BL) cells | <1 nM | >95% | [2] |

| QCA570 | BRD4 | RS4;11 (leukemia) | 51 pM | Not Reported | [2] |

| Compound 21 | BRD4 | THP-1 (monocytic lymphoma) | Not Reported | >90% at 1 µM | [3] |

Murine Double Minute 2 (MDM2)